molecular formula C10H12Br2N4O2 B2517725 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 255730-94-0

8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2517725
CAS No.: 255730-94-0
M. Wt: 380.04
InChI Key: CWVWFKZVQRMWRJ-UHFFFAOYSA-N
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Description

8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by the presence of bromine atoms at the 8 and 7 positions, a 2-bromopropyl group, and methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Bromination: The initial step involves the bromination of 1,3-dimethylxanthine to introduce a bromine atom at the 8-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.

    Alkylation: The next step is the alkylation of the 7-position with 2-bromopropane. This reaction is usually carried out in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine at the 7-position can be replaced by various nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

Chemistry

In chemistry, 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its structural similarity to natural purines makes it a candidate for investigating purine metabolism and signaling pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the 2-bromopropyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate signaling pathways and cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-7-(2-butynyl)-1,3-dimethylxanthine: Similar in structure but with a butynyl group instead of a bromopropyl group.

    7-(2-bromopropyl)-1,3-dimethylxanthine: Lacks the bromine atom at the 8-position.

    8-bromo-1,3-dimethylxanthine: Lacks the 2-bromopropyl group.

Uniqueness

8-bromo-7-(2-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of both bromine atoms and the 2-bromopropyl group. This combination of functional groups enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-bromo-7-(2-bromopropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N4O2/c1-5(11)4-16-6-7(13-9(16)12)14(2)10(18)15(3)8(6)17/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVWFKZVQRMWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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